![molecular formula C17H16Cl2N2O3S B15028607 ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028607.png)
ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored for its efficiency and relatively mild reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as halides or amines.
Cyclization: The formation of the thiazine ring itself is a result of cyclization reactions involving chalcones and thiourea derivatives.
Scientific Research Applications
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines. It features a dichlorophenyl group attached to the sixth carbon of the pyrimidine ring, along with a methyl group and an ethyl carboxylate ester. This compound has garnered attention in scientific research because of its potential biological and chemical properties.
Synthesis
The synthesis of this compound likely follows a multi-step approach typical for many heterocyclic compounds. A general outline based on similar syntheses is as follows:
- Initial Steps : The synthesis likely starts with assembling the pyrimidine ring system. This may involve reacting a substituted urea or thiourea with a suitable α,β-unsaturated ester or a related precursor.
- Cyclization : The pyrimidine intermediate undergoes cyclization to form the pyrimido[2,1-b][1,3]thiazine core. This step may require specific catalysts or reaction conditions to ensure the correct ring closure.
- Introduction of Substituents : The dichlorophenyl group and the methyl group are introduced through appropriate electrophilic or nucleophilic substitution reactions. These reactions are carefully controlled to ensure the substituents are placed at the desired positions on the ring.
- Esterification : The final step involves the esterification of a carboxylic acid group to yield the ethyl carboxylate ester. This is typically achieved by reacting the acid with ethanol in the presence of an acid catalyst.
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the presence of pyrimido[2,1-b][1,3]thiazine cores suggests several potential uses:
- Medicinal Chemistry : Pyrimido[2,1-b][1,3]thiazines and related compounds have been explored for their biological activities. They may serve as building blocks in synthesizing drug candidates .
- Anti-HIV Agents: Research has been done on developing anti-HIV agents based on HIV integrase inhibitor pharmacophores .
- Agrochemicals : Similar compounds may be tested as potential pesticides, herbicides, or fungicides, contributing to developing new crop protection agents .
- Material Science : The compound's unique structure might lend itself to creating new materials with specific optical, electrical, or mechanical properties .
Mechanism of Action
The mechanism of action of ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and biological activities, including antiviral and anticancer properties.
Thiazole derivatives: These compounds also exhibit a range of biological activities and are used in various pharmaceutical applications.
Pyrimidine derivatives: Known for their broad spectrum of pharmacological properties, including antiviral, antibacterial, and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
Ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine-thiazine core with a dichlorophenyl substituent. The synthesis typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the reaction of pyrimidine derivatives with thiazine moieties can yield this compound through cyclization processes involving appropriate reagents and conditions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds in the pyrimidine-thiazine class. For example, compounds with related structures have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL for some derivatives, indicating moderate antibacterial efficacy .
Anticancer Properties
Research indicates that derivatives of thiazine and pyrimidine exhibit notable anticancer activities. For instance, certain triazepine and pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines. A recent study found that specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may also possess similar anticancer properties.
Case Studies
- Antibacterial Screening : A study conducted on various thiazine derivatives revealed that compounds with similar structural motifs exhibited significant antibacterial activity. The results indicated that modifications in the side chains could enhance activity against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular pathways involved in proliferation and survival .
Data Summary
Activity | Target | MIC/IC50 Value |
---|---|---|
Antibacterial | E. coli | 256 µg/mL |
S. aureus | 256 µg/mL | |
Anticancer | MCF-7 (breast cancer) | ~6.2 µM |
HCT-116 (colon cancer) | ~27.3 µM |
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)10-4-5-11(18)12(19)8-10/h4-5,8,15H,3,6-7H2,1-2H3 |
InChI Key |
AUAUILSKCAZRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCS2)C |
Origin of Product |
United States |
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